![molecular formula C22H19N3O4 B5837854 3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)
3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide, also known as NBBC, is a chemical compound that has gained significant attention in the field of scientific research. NBBC is a nitroaromatic compound that has been synthesized using various methods and has shown promising results in the field of biomedical research.
Mécanisme D'action
The mechanism of action of 3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide is not fully understood. However, it is believed that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide is its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of cancer therapies. This compound also has neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. However, this compound has some limitations for lab experiments, including its reactive nature, which requires careful handling during synthesis and experimentation.
Orientations Futures
There are several future directions for research on 3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide. One area of interest is the development of this compound-based cancer therapies. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
In conclusion, this compound is a promising compound that has shown potential applications in the field of biomedical research. Its anti-tumor and neuroprotective properties make it a promising candidate for the development of cancer therapies and treatments for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of biomedical research.
Méthodes De Synthèse
3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide can be synthesized using various methods, including the reaction between 4-nitrobenzoyl chloride and 2-(2-phenylethyl)phenol, followed by reaction with 4-nitrophenyl isocyanate. Another method involves the reaction between 4-nitrobenzoyl chloride and 2-(2-phenylethyl)phenol, followed by reaction with 4-nitrophenyl carbamate. The synthesis of this compound requires careful handling due to its reactive nature.
Applications De Recherche Scientifique
3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in the field of biomedical research. It has been shown to have anti-tumor properties and has been used in the development of various cancer therapies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-phenylethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c23-21(18-10-6-11-19(15-18)25(27)28)24-29-22(26)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUUWLNHAHATKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

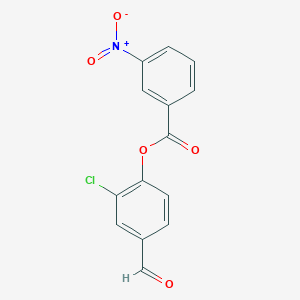
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)
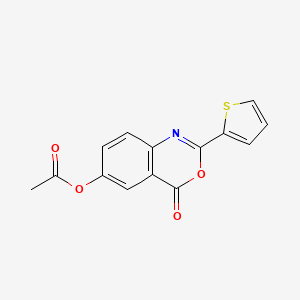
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)
![{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)
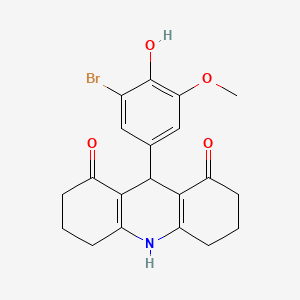
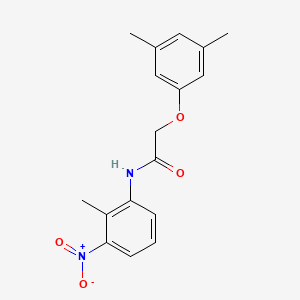

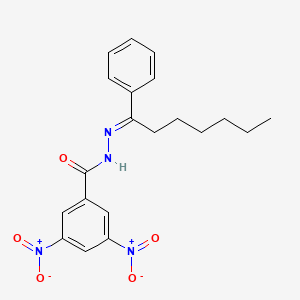
![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
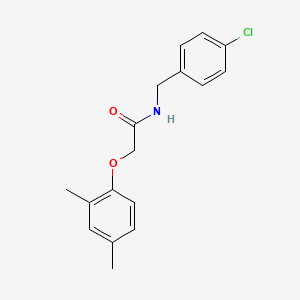
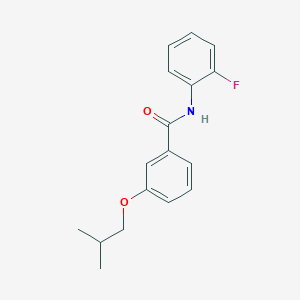
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)